2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide
Overview
Description
2-{[(1-benzyl-1H-indol-3-yl)methylene]amino}-N-(4-chlorophenyl)-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C27H20ClN3OS and its molecular weight is 470.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.1015611 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Polyamides
Synthesis and Properties of Aromatic Polyamides : Aromatic polyamides derived from 2,6‐bis(4‐aminophenoxy)naphthalene and various aromatic dicarboxylic acids were synthesized, showcasing inherent viscosities and solubility in aprotic solvents. These polymers, characterized by their tensile strength, elongation at break, and thermal stability, exemplify the utility in materials science for creating high-performance polymers with specific mechanical and thermal properties (Chin‐Ping Yang et al., 1996).
Antimicrobial and Antifungal Activities
Antimicrobial Activity of Schiff Bases : Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes were synthesized using the Gewald reaction. These compounds were characterized and screened for antimicrobial activity, demonstrating the potential for developing new antimicrobial agents (M. Arora et al., 2013).
Biological Activities
Biologically Active Thiophene-3-Carboxamide Derivatives : The study of thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal properties. The molecular structures were analyzed, showing the conformational locking by intramolecular hydrogen bonds, which may contribute to their biological activity (Vasu et al., 2003).
Chemical Synthesis and Evaluation
Synthesis and Evaluation of Triazolylindole Derivatives : A series of triazolylindole derivatives were synthesized and evaluated for antifungal activity, illustrating the chemical versatility and potential application in developing antifungal compounds (I. Singh & J. Vedi, 2014).
Properties
IUPAC Name |
2-[(E)-(1-benzylindol-3-yl)methylideneamino]-N-(4-chlorophenyl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN3OS/c28-21-10-12-22(13-11-21)30-26(32)24-14-15-33-27(24)29-16-20-18-31(17-19-6-2-1-3-7-19)25-9-5-4-8-23(20)25/h1-16,18H,17H2,(H,30,32)/b29-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFOSUBWZBDMBQ-MUFRIFMGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NC4=C(C=CS4)C(=O)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/C4=C(C=CS4)C(=O)NC5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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